molecular formula C17H17BrN6O2S B11051153 6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11051153
M. Wt: 449.3 g/mol
InChI Key: QQDDYJJLIBEGMT-UHFFFAOYSA-N
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Description

6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound. It features a unique combination of pyrazole, triazole, and thiadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common method starts with the preparation of 4-bromo-1-methyl-1H-pyrazole . This intermediate is then reacted with 3,5-dimethoxybenzaldehyde to form the corresponding hydrazone. The hydrazone undergoes cyclization with thiocarbohydrazide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of pyrazole, triazole, and thiadiazole rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17BrN6O2S

Molecular Weight

449.3 g/mol

IUPAC Name

6-[1-(4-bromo-3-methylpyrazol-1-yl)ethyl]-3-(3,5-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H17BrN6O2S/c1-9-14(18)8-23(21-9)10(2)16-22-24-15(19-20-17(24)27-16)11-5-12(25-3)7-13(6-11)26-4/h5-8,10H,1-4H3

InChI Key

QQDDYJJLIBEGMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(C)C2=NN3C(=NN=C3S2)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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